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Abstract
(E)-10-Hydroxynortriptyline is the major and pharmacologically active metabolite of the

tricyclic antidepressant nortriptyline. Its formation is primarily mediated by the polymorphic

cytochrome P450 enzyme CYP2D6, leading to significant inter-individual variability in its

plasma concentrations. This technical guide provides a detailed overview of the current

scientific understanding of the pharmacokinetics and metabolism of (E)-10-
hydroxynortriptyline, including its formation, distribution, and elimination. Quantitative data

are summarized, experimental methodologies are detailed, and key pathways are visualized to

serve as a comprehensive resource for researchers and professionals in drug development.

Introduction
Nortriptyline, a widely prescribed tricyclic antidepressant, undergoes extensive metabolism in

the body. One of its principal metabolites, (E)-10-hydroxynortriptyline, is not only abundant

but also pharmacologically active, contributing to both the therapeutic effects and potential side

effects of the parent drug. The stereoselective formation of (E)-10-hydroxynortriptyline is

predominantly catalyzed by CYP2D6, an enzyme known for its genetic polymorphism, which

results in distinct metabolic phenotypes within the population[1][2][3][4]. Understanding the
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pharmacokinetic and metabolic profile of this active metabolite is therefore crucial for optimizing

nortriptyline therapy and for the development of safer and more effective antidepressants.

Metabolism and Pharmacokinetics
The metabolic pathway of nortriptyline to (E)-10-hydroxynortriptyline and its subsequent

elimination is a multi-step process involving several enzymes and exhibiting stereoselectivity.

Formation of (E)-10-Hydroxynortriptyline
The hydroxylation of nortriptyline at the 10-position is a critical metabolic step.

Enzymatic Basis: The formation of (E)-10-hydroxynortriptyline from nortriptyline is primarily

mediated by the cytochrome P450 enzyme CYP2D6, which exhibits high affinity for this

reaction.[1] A second, low-affinity enzyme, CYP3A4, also contributes to this metabolic

conversion.[1] The involvement of these two enzymes results in biphasic kinetics in human

liver microsomes.[1] Other CYP isoforms, including 1A2, 2A6, 2B6, 2C9, 2C19, and 2E1,

have not shown detectable activity in the E-10-hydroxylation of nortriptyline.[1]

Genetic Polymorphisms: The genetic polymorphism of CYP2D6 is a major determinant of

(E)-10-hydroxynortriptyline plasma concentrations. Individuals can be classified as poor,

intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[2][3]

Poor metabolizers exhibit significantly lower formation of the metabolite, leading to higher

plasma levels of the parent drug, nortriptyline. Conversely, ultrarapid metabolizers have

higher metabolite-to-parent drug ratios.[2][5]

Further Metabolism and Elimination
(E)-10-hydroxynortriptyline undergoes further metabolism, primarily through glucuronidation,

before excretion.

Glucuronidation: The disposition of (E)-10-hydroxynortriptyline is stereoselective, with the

(+) and (-) enantiomers exhibiting different metabolic fates.[6] The first-pass glucuronidation

of (E)-10-hydroxynortriptyline is enantioselective for the (+)-E-10-OH-NT enantiomer.[6] A

significantly higher proportion of an administered dose of (+)-E-10-OH-NT is recovered in the

urine as its glucuronide conjugate compared to the (-)-E-10-OH-NT enantiomer.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10354960/
https://pubmed.ncbi.nlm.nih.gov/10354960/
https://pubmed.ncbi.nlm.nih.gov/10354960/
https://pubmed.ncbi.nlm.nih.gov/10354960/
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://s3.pgkb.org/attachment/nortiptyline_CYP2D6_271111.pdf
https://www.g-standaard.nl/risicoanalyse/M0002405.pdf
https://s3.pgkb.org/attachment/nortiptyline_CYP2D6_271111.pdf
https://pubmed.ncbi.nlm.nih.gov/9585799/
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2731406/
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2731406/
https://pubmed.ncbi.nlm.nih.gov/2731406/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Renal Excretion: Both unchanged (E)-10-hydroxynortriptyline and its glucuronide

conjugate are excreted in the urine. The renal clearance of unbound (-)-E-10-OH-NT is

higher than that of (+)-E-10-OH-NT, suggesting an enantioselective tubular secretion

process.[6] In individuals with chronic renal failure, the elimination of 10-hydroxynortriptyline

metabolites is reduced.[7]

Pharmacokinetic Parameters
The pharmacokinetic profile of (E)-10-hydroxynortriptyline has been characterized in several

studies.

Half-Life: After administration of racemic E-10-OH-NT, both enantiomers are eliminated with

a plasma half-life of approximately 8 to 9 hours.[6][8]

Clearance: The total oral plasma clearance and metabolic clearance via glucuronidation are

significantly higher for (+)-E-10-OH-NT compared to (-)-E-10-OH-NT.[6] The total plasma

clearance of nortriptyline is strongly correlated with the metabolic clearance by E-10-

hydroxylation, highlighting the importance of this pathway in the overall disposition of the

drug.[4]

Protein Binding: The plasma protein binding of the enantiomers of (E)-10-
hydroxynortriptyline is stereoselective. The (+)-enantiomer is approximately 54% bound,

while the (-)-enantiomer is about 69% bound.[8] This is less than the protein binding of the

parent drug, nortriptyline, which is around 92%.[8]

Quantitative Data Summary
The following tables summarize the key quantitative pharmacokinetic and metabolic data for

(E)-10-Hydroxynortriptyline.
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Parameter Value Enantiomer Conditions Reference

Plasma Half-Life 8 - 9 hours Racemic

Single oral dose

of 75 mg racemic

E-10-OH-NT

[6]

Renal Clearance

(unbound)

0.57 ± 0.16 L.kg-

1.hr-1
(-)-E-10-OH-NT

Single oral dose

of 75 mg racemic

E-10-OH-NT

[6]

0.44 ± 0.14 L.kg-

1.hr-1
(+)-E-10-OH-NT

Single oral dose

of 75 mg racemic

E-10-OH-NT

[6]

Urinary Recovery

(as glucuronide)

35.3 ± 9.7 % of

dose
(-)-E-10-OH-NT

Single oral dose

of 75 mg racemic

E-10-OH-NT

[6]

64.4 ± 12.1 % of

dose
(+)-E-10-OH-NT

Single oral dose

of 75 mg racemic

E-10-OH-NT

[6]

Plasma Protein

Binding
69% (-)-E-10-OH-NT In vitro [8]

54% (+)-E-10-OH-NT In vitro [8]

Table 1: Pharmacokinetic Parameters of (E)-10-Hydroxynortriptyline Enantiomers

Enzyme Km (μM) Notes Reference

CYP2D6 2.1 High affinity [1]

CYP3A4 37.4 Low affinity [1]

Table 2: Michaelis-Menten Constants (Km) for Nortriptyline E-10-Hydroxylation

Experimental Protocols
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This section details the methodologies employed in key studies investigating the

pharmacokinetics and metabolism of (E)-10-hydroxynortriptyline.

In Vitro Metabolism Studies
Objective: To identify the human cytochrome P450 isoforms responsible for nortriptyline E-

10-hydroxylation.

Methodology:

Enzyme Sources: Human liver microsomes and heterologously expressed human CYPs

(in lymphoblasts).

Substrate: Nortriptyline.

Incubation: Nortriptyline was incubated with the enzyme sources and cofactors.

Inhibition Studies: Selective chemical inhibitors for CYP2D6 (quinidine) and CYP3A4

(ketoconazole) were used to confirm the involvement of these enzymes.

Kinetic Analysis: Michaelis-Menten kinetics were determined to assess the affinity of the

enzymes for the substrate.[1]

Human Pharmacokinetic Studies
Objective: To investigate the stereoselective disposition and elimination of racemic E-10-

hydroxynortriptyline in humans.

Study Design:

Subjects: Healthy volunteers classified as rapid and slow hydroxylators of debrisoquine (a

probe for CYP2D6 activity).

Intervention: A single oral dose of 75 mg of racemic E-10-OH-NT hydrogen maleate was

administered.

Sample Collection: Blood and urine samples were collected at various time points.
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Analytical Method: Plasma and urine concentrations of the enantiomers of E-10-OH-NT

and their glucuronide conjugates were determined using a stereoselective analytical

method.[6]

Analytical Methods for Quantification
LC-MS/MS Method:

Sample Preparation: Protein precipitation of plasma samples.

Chromatography: Separation on a C18 column with a gradient mobile phase of acetonitrile

and 0.1% formic acid.

Detection: Electrospray ionization in positive mode with tandem mass spectrometry

(MS/MS).

LLOQ: 0.5 ng/ml for the metabolites.[9]

Capillary Gas Chromatography with Electron-Capture Detection:

Sample Preparation: Liquid-liquid extraction from alkalinized plasma, followed by back-

extraction and derivatization with heptafluorobutyric anhydride.

Chromatography: Analysis on a fused-silica capillary column.

LLOQ: 3 µg/L for 10-hydroxynortriptyline.[10]

Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows related to

(E)-10-hydroxynortriptyline.

Nortriptyline (E)-10-Hydroxynortriptyline

CYP2D6 (High affinity)
CYP3A4 (Low affinity)

(E)-10-OH-NT
Glucuronide

Glucuronidation
(Stereoselective for + enantiomer)

Urinary ExcretionUnchanged
(Stereoselective tubular secretion of - enantiomer)
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Click to download full resolution via product page

Caption: Metabolic pathway of nortriptyline to (E)-10-hydroxynortriptyline and its subsequent

elimination.

Study Setup

Intervention

Sampling and Analysis

Data Analysis

Subject Recruitment
(Healthy Volunteers)

CYP2D6 Phenotyping
(e.g., with Debrisoquine)

Oral Administration of
(E)-10-Hydroxynortriptyline

Blood and Urine
Sample Collection

Stereoselective Assay
(e.g., LC-MS/MS)

Pharmacokinetic
Parameter Calculation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15590088?utm_src=pdf-body-img
https://www.benchchem.com/product/b15590088?utm_src=pdf-body
https://www.benchchem.com/product/b15590088?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Generalized workflow for a human pharmacokinetic study of (E)-10-
hydroxynortriptyline.

Conclusion
The pharmacokinetics and metabolism of (E)-10-hydroxynortriptyline are complex,

characterized by the significant influence of CYP2D6 genetic polymorphism and

stereoselective disposition. A thorough understanding of these processes is essential for the

rational use of nortriptyline and for guiding future drug development efforts in the field of

antidepressants. This guide provides a consolidated resource of the current knowledge,

highlighting the key enzymatic pathways, pharmacokinetic parameters, and experimental

approaches used to study this important active metabolite. Further research is warranted to

fully elucidate the clinical implications of the stereoselective pharmacokinetics of (E)-10-
hydroxynortriptyline and its contribution to the overall therapeutic and adverse effect profile

of nortriptyline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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